molecular formula C14H16N2O4 B014263 N-(Methoxycarbonyl)-l-tryptophan methyl ester CAS No. 58635-46-4

N-(Methoxycarbonyl)-l-tryptophan methyl ester

Cat. No.: B014263
CAS No.: 58635-46-4
M. Wt: 276.29 g/mol
InChI Key: IYEKFSMKXYQRLC-LBPRGKRZSA-N
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Description

N-(Methoxycarbonyl)-L-tryptophan methyl ester (CAS: 58635-46-4) is a synthetic derivative of the essential amino acid L-tryptophan. The compound features two key functional modifications: a methoxycarbonyl (Moc) group protecting the α-amino group and a methyl ester at the carboxyl terminus. These modifications enhance its stability, making it valuable in peptide synthesis, prodrug development, and enzymatic studies. The compound is commercially available with high purity (98%) and is frequently utilized in pharmaceutical and biochemical research .

Properties

IUPAC Name

methyl (2S)-3-(1H-indol-3-yl)-2-(methoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-19-13(17)12(16-14(18)20-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,12,15H,7H2,1-2H3,(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEKFSMKXYQRLC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methoxycarbonyl)-l-tryptophan methyl ester typically involves the protection of the amino group of tryptophan followed by esterification of the carboxyl group. One common method involves the use of methoxycarbonyl chloride to protect the amino group, followed by methylation of the carboxyl group using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the protection of functional groups, esterification, and purification to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(Methoxycarbonyl)-l-tryptophan methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the original tryptophan .

Scientific Research Applications

Chemical Synthesis

N-(Methoxycarbonyl)-L-tryptophan methyl ester is primarily utilized in peptide synthesis due to its ability to act as a building block for more complex molecules. Its structural properties allow it to participate in acylation reactions, leading to the formation of various dipeptides and other derivatives. Notably, it can be used to synthesize oxamoyl derivatives of N-(2-aminobenzoyl)-L-tryptophan, which are relevant in medicinal chemistry .

Key Reactions:

  • Peptide synthesis : Serves as a reactant in solid-phase peptide synthesis (SPPS) and solution-phase synthesis .
  • Synthesis of complex molecules : Used in the preparation of tadalafil (Cialis), a phosphodiesterase type 5 inhibitor, showcasing its significance in drug development .

Biological Research

The compound is also significant in biological research, particularly in studies involving the modulation of biological pathways. Its derivatives have been investigated for their potential effects on cellular processes and signaling pathways.

Applications in Research:

  • Regulatory T cell studies : Research has indicated that derivatives of tryptophan can influence the behavior of regulatory T cells, which play a crucial role in immune responses .
  • Analytical method development : It is employed in quality control applications for drug formulations, particularly in the validation of analytical methods used in pharmacokinetics and drug metabolism studies .

Pharmaceutical Development

In pharmaceutical contexts, this compound serves as an intermediate in the synthesis of various therapeutic agents. Its role extends to the formulation of drugs targeting neurological and psychiatric disorders due to its structural similarity to neurotransmitters.

Pharmaceutical Applications:

  • Drug formulation : Utilized as an intermediate for synthesizing compounds that exhibit neuroprotective properties.
  • Quality control : Used in analytical methods for assessing the purity and concentration of active pharmaceutical ingredients (APIs) in drug products .

Case Studies

  • Synthesis of Tadalafil :
    • A study demonstrated the efficiency of using L-tryptophan methyl ester hydrochloride as a precursor for tadalafil synthesis, highlighting its utility in pharmaceutical chemistry .
  • Regulatory T Cells Modulation :
    • Research indicated that stimulation with derivatives led to increased populations of CD8+ regulatory T cells, suggesting potential therapeutic applications in autoimmune diseases and cancer therapy .

Mechanism of Action

The mechanism of action of N-(Methoxycarbonyl)-l-tryptophan methyl ester involves its interaction with specific molecular targets. The methoxycarbonyl and methyl ester groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Ester Variants and Reactivity

  • N-(Methoxycarbonyl)-L-tryptophan p-nitrophenyl ester: This derivative replaces the methyl ester with a p-nitrophenyl group. Studies on chymotrypsin acylation kinetics revealed that the p-nitrophenyl ester exhibits a significantly higher reactivity (kcat/Km = 3.5 × 10⁷ M⁻¹s⁻¹) compared to the methyl ester variant (kcat/Km = 8 × 10⁵ M⁻¹s⁻¹).
  • L-Tryptophan ethyl ester hydrochloride: The ethyl ester analog (CAS: 2899-28-7) is another common derivative used in peptide coupling. While similar in stability to the methyl ester, its slightly bulkier ethyl group may influence solubility and enzymatic cleavage rates in prodrug applications .

Table 1: Kinetic Parameters of Tryptophan Esters in Chymotrypsin Reactions

Compound kcat/Km (M⁻¹s⁻¹) Reactivity vs. Methyl Ester
N-(Methoxycarbonyl)-L-tryptophan methyl ester 8 × 10⁵ Baseline
N-(Methoxycarbonyl)-L-tryptophan p-nitrophenyl ester 3.5 × 10⁷ ~44× higher
N-Acetyl-L-tryptophan methyl ester 8 × 10⁵ Comparable

Acyl/Protecting Group Modifications

  • Nα-Acyl-tryptophan methyl esters (CnTOM): Surfactants like Nα-decanoyl-L-tryptophan methyl ester (C10-TOM) demonstrate potent antibacterial activity against S. aureus (MIC = 8 µg/mL) due to their amphiphilic structure. In contrast, N-(methoxycarbonyl) derivatives lack surfactant properties, highlighting the importance of hydrophobic acyl chains in membrane disruption .
  • N-Boc-L-tryptophan methyl ester :
    The tert-butoxycarbonyl (Boc) group offers orthogonal protection in solid-phase peptide synthesis. Unlike the methoxycarbonyl group, Boc requires acidic conditions (e.g., TFA) for removal, providing flexibility in multi-step syntheses .

Amino Acid Substitutions

  • N-(Methoxycarbonyl)-L-valine derivatives :
    Substituting tryptophan with valine in protease inhibitors (e.g., SARS-CoV-2 main protease inhibitor [9]) reduces steric bulk, optimizing binding pocket interactions. This highlights how side-chain modifications tailor compounds for specific molecular targets .
  • Boronated tryptophan methyl esters: N-[(Trimethylamine-boryl-carbonyl]-L-tryptophan methyl ester inhibits DNA polymerase α in leukemia cells, demonstrating that boronation enhances cross-linking with nucleic acids, a mechanism absent in non-boronated analogs .

Biological Activity

N-(Methoxycarbonyl)-L-tryptophan methyl ester is a derivative of the essential amino acid L-tryptophan, which plays a crucial role in various biological processes. This compound has garnered attention due to its potential therapeutic applications, particularly in neuropharmacology and immunology. The following sections will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of L-tryptophan with methanol in the presence of acetyl chloride. This reaction yields the methyl ester, which can then undergo further modifications to enhance its biological activity. The structure includes an indole ring characteristic of tryptophan, which contributes to its reactivity and interaction with biological systems.

  • Serotonin Precursor : As a tryptophan derivative, this compound may serve as a precursor for serotonin synthesis. Serotonin is involved in mood regulation, sleep cycles, and gastrointestinal function.
  • Immunomodulatory Effects : Research indicates that tryptophan derivatives can influence immune responses by modulating cytokine production and T-cell activation.
  • Neuroprotective Properties : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially through antioxidant mechanisms or by enhancing neurotrophic factors.

Pharmacological Effects

  • Antidepressant Activity : Some studies have shown that tryptophan derivatives can alleviate symptoms of depression by increasing serotonin levels in the brain.
  • Anti-inflammatory Effects : this compound has demonstrated potential in reducing inflammation in various models, possibly by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : There is emerging evidence that tryptophan derivatives may inhibit cancer cell proliferation through various pathways, including apoptosis induction.

Case Studies and Research Findings

StudyFindings
Bourne et al. (2024)Demonstrated the synthesis of novel tryptophan derivatives with potential biological activity, highlighting their role as substrates for enzymatic reactions involved in neurotransmitter synthesis .
Bellmaine et al. (2020)Reviewed metabolic pathways involving tryptophan and its derivatives, emphasizing their importance in producing neuroactive compounds like serotonin and melatonin .
ResearchGate Study (2024)Investigated the thermal decomposition mechanisms of tryptophan methyl esters, providing insights into their stability and potential applications as pharmaceutical agents .

Comparative Analysis of Tryptophan Derivatives

CompoundBiological ActivityMechanism
L-TryptophanPrecursor for serotoninNeurotransmitter synthesis
This compoundAntidepressant, anti-inflammatoryModulation of immune response
5-Hydroxy-L-tryptophanSerotonin synthesis enhancerDirect serotonin precursor

Q & A

Q. What is the synthetic methodology for preparing N-(Methoxycarbonyl)-L-tryptophan methyl ester?

The synthesis typically involves a two-step process:

Esterification : L-Tryptophan is reacted with methanol under acidic conditions to form L-tryptophan methyl ester. For example, hydrogen chloride gas in methanol is used for esterification .

Methoxycarbonylation : The amino group of the esterified tryptophan is protected using methoxycarbonyl (Moc) groups. Benzyl chloroformate or similar reagents are employed, often in a biphasic system (e.g., water/ether) with potassium bicarbonate to neutralize HCl byproducts .
Key considerations : Solvent choice (e.g., ether for solubility), stoichiometric excess of the protecting agent (110 mol%), and reaction monitoring via TLC or NMR to confirm completion .

Q. What analytical techniques are used to characterize this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm the methoxycarbonyl and methyl ester groups. For instance, the methoxy group typically appears as a singlet at δH ~3.60 ppm, while ester carbonyls resonate at δC ~170–174 ppm .
  • HMBC/HSQC : Correlates protons to adjacent carbons, critical for verifying the attachment of the methoxycarbonyl group to the indole nitrogen .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C15H16N2O4) .

Q. What are its primary applications in pharmacological research?

This compound serves as:

  • A precursor for bioactive alkaloids : Derivatives like N-cinnamoyl-tryptophan methyl esters exhibit anti-Alzheimer activity by inhibiting butyrylcholinesterase (BChE) .
  • A scaffold for enzyme inhibitors : Modifications at the methoxycarbonyl or indole groups can enhance selectivity for targets like α-glucosidase or PTP1B, relevant to diabetes research .

Advanced Research Questions

Q. How do electronic interactions influence the stability of the methoxycarbonyl group during synthesis?

The methoxycarbonyl group’s stability depends on:

  • Orbital interactions : The highest occupied molecular orbitals (HOMOs) of the methoxycarbonyl moiety can interact with the π-system of the indole ring, potentially destabilizing the group under acidic or oxidative conditions. Computational studies (e.g., interaction diagrams) help predict these effects .
  • Protecting group strategy : Using bulky groups (e.g., Boc) or dual protection (e.g., benzyl groups on nitrogen) minimizes nucleophilic attack on the methoxycarbonyl group during subsequent reactions .

Q. How can contradictory bioactivity data for derivatives be resolved?

Case example: While N-cinnamoyl-tryptophan methyl esters show BChE inhibition (IC50 ~50–100 µM), they lack acetylcholinesterase (AChE) activity. To address this:

  • Structural optimization : Introduce hydroxyl groups at the cinnamoyl moiety (e.g., 3′,4′-dihydroxy substitution) to enhance hydrogen bonding with BChE’s catalytic site .
  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) and refine IC50 values .

Q. What experimental designs mitigate racemization during peptide coupling?

  • Low-temperature reactions : Conduct couplings at 0–4°C to reduce base-catalyzed racemization .
  • Coupling reagents : Use HOBt/DIC or OxymaPure, which minimize epimerization compared to carbodiimides .
  • Chiral HPLC : Monitor enantiomeric excess post-synthesis .

Q. How can solvent systems impact the yield of methoxycarbonylation?

  • Biphasic systems : Water/ether mixtures improve reagent mixing while avoiding hydrolysis of the methyl ester .
  • Polar aprotic solvents : DMF or DCM may increase reaction rates but risk ester degradation under prolonged heating .

Methodological Notes

  • Stability storage : Store under inert gas at –20°C to prevent hydrolysis of the methoxycarbonyl and ester groups .
  • Synthetic troubleshooting : If byproducts dominate, verify the purity of starting materials (e.g., L-tryptophan methyl ester hydrochloride) and use fresh benzyl chloroformate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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